molecular formula C16H15N3OS B11764985 4-(4-(2,5-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

4-(4-(2,5-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

Cat. No.: B11764985
M. Wt: 297.4 g/mol
InChI Key: IFTPDDRLOWBJGY-UHFFFAOYSA-N
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Description

4-(4-(2,5-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is a complex organic compound that features a triazole ring, a phenol group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the triazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2,5-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include quinones from oxidation, reduced triazole derivatives from reduction, and substituted phenol derivatives from nucleophilic substitution.

Scientific Research Applications

4-(4-(2,5-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-(2,5-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, while the triazole ring can coordinate with metal ions, affecting enzyme activity. The dimethylphenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and phenol-containing molecules. Examples are:

  • 4-(4-(2,5-Dimethylphenyl)-1,2,4-triazol-3-yl)phenol
  • 4-(4-(2,5-Dimethylphenyl)-5-mercapto-1,2,4-triazol-3-yl)aniline

Uniqueness

What sets 4-(4-(2,5-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a phenol and a triazole ring allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

4-(2,5-dimethylphenyl)-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H15N3OS/c1-10-3-4-11(2)14(9-10)19-15(17-18-16(19)21)12-5-7-13(20)8-6-12/h3-9,20H,1-2H3,(H,18,21)

InChI Key

IFTPDDRLOWBJGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NNC2=S)C3=CC=C(C=C3)O

Origin of Product

United States

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